Adenosine 5'-monophosphoramidate sodium salt

Übersicht

Beschreibung

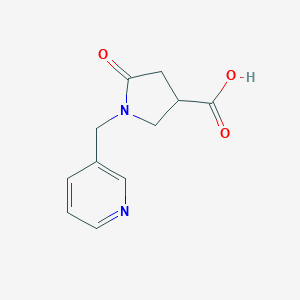

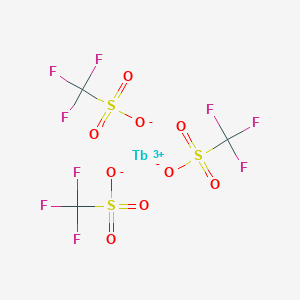

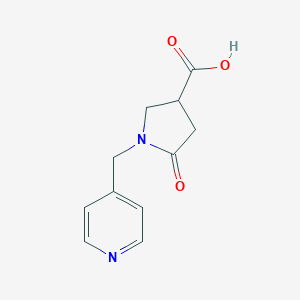

Adenosine 5’-monophosphoramidate sodium salt is an adenosine derivative . It has the molecular formula C10H14N6NaO6P and a molecular weight of 368.22 g/mol . It is used as an intermediate for nucleotide synthesis and has a significant effect on the accumulation of cyclic AMP .

Synthesis Analysis

Adenosine 5’-monophosphoramidate sodium salt can be synthesized through various methods. One such method involves the condensation reaction of the 5’-phosphorimidazolide of adenosine (ImpA) to form dinucleotides and oligonucleotides . Another method involves the use of Cu (II)–AMP–4,4′-bipy coordination polymers .Molecular Structure Analysis

The molecular structure of Adenosine 5’-monophosphoramidate sodium salt can be represented by its IUPAC name: sodium;amino- [ [ (2 R ,3 S ,4 R ,5 R )-5- (6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate .Chemical Reactions Analysis

Adenosine 5’-monophosphoramidate sodium salt is involved in various chemical reactions. For instance, it plays a role in the accumulation of cyclic AMP . It can also be further metabolized as cellular energy .Physical And Chemical Properties Analysis

Adenosine 5’-monophosphoramidate sodium salt has a molecular weight of 368.22 g/mol . Its molecular formula is C10H14N6NaO6P .Wissenschaftliche Forschungsanwendungen

Molecular Biology: Nucleotide Analogue Synthesis

Adenosine 5’-monophosphoramidate sodium salt: is utilized in molecular biology as a precursor for the synthesis of nucleotide analogues. These analogues can be incorporated into DNA or RNA sequences to study the effects of structural changes on genetic expression and stability .

Biochemistry: Protein Kinase Activation

In biochemistry, this compound serves as an activator for specific protein kinases. By mimicking the structure of adenosine monophosphate (AMP), it can bind to and activate enzymes that are crucial for regulating cellular processes .

Cell Biology: Cell Signaling Studies

The compound is instrumental in cell signaling studies. It acts as a second messenger analogue, helping researchers understand the pathways and mechanisms through which cells respond to external stimuli .

Pharmacology: Drug Development

In pharmacology, Adenosine 5’-monophosphoramidate sodium salt is used in the development of new drugs. Its ability to interact with various enzymes and receptors makes it a valuable tool for creating medications that target specific cellular functions .

Neuroscience: Neurotransmitter Research

This compound is significant in neuroscience for studying the role of adenosine as a neurotransmitter. It helps in exploring how adenosine affects neural activity and its potential implications for treating neurological disorders .

Immunology: Immune Response Modulation

Researchers use Adenosine 5’-monophosphoramidate sodium salt to modulate immune responses. It can influence the activity of immune cells, providing insights into the development of therapies for autoimmune diseases .

Metabolic Studies: Energy Transfer

The compound is also used in metabolic studies to investigate energy transfer within cells. It can mimic the role of AMP in energy metabolism, aiding in the exploration of metabolic disorders .

Material Science: Biomaterials Synthesis

Lastly, in material science, Adenosine 5’-monophosphoramidate sodium salt contributes to the synthesis of biomaterials. It can be used to create biocompatible materials that have potential applications in tissue engineering and regenerative medicine .

Wirkmechanismus

Target of Action

The primary targets of Adenosine 5’-monophosphoramidate sodium salt are immune cells, particularly T-cells and natural killer cells . It enhances T-cell maturation and function, and boosts the activity of natural killer cells .

Mode of Action

Adenosine 5’-monophosphoramidate sodium salt interacts with its targets by affecting a number of immune functions. It reverses malnutrition and starvation-induced immunosuppression, improves delayed cutaneous hypersensitivity, and helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Biochemical Pathways

The compound affects the accumulation of cyclic AMP . It activates the enzyme 5’ adenosine monophosphate-activated protein kinase (AMPK), initiating signaling cascades that regulate various cellular functions such as glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .

Pharmacokinetics

It is known that the compound is used as an intermediate for nucleotide synthesis , suggesting that it may be metabolized in the body to form other nucleotides.

Result of Action

The molecular and cellular effects of Adenosine 5’-monophosphoramidate sodium salt’s action are primarily related to immune function enhancement. By modulating T-cell responses and enhancing natural killer cell activity, the compound can help the body resist certain infectious agents . It also plays a role in metabolic regulation through its effect on AMPK .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Adenosine 5’-monophosphoramidate sodium salt. For instance, the compound is typically stored at -20°C to maintain its stability . The presence of other compounds in the body, such as hormones, may also affect its action .

Eigenschaften

IUPAC Name |

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHXZAMLVPXPL-MCDZGGTQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635544 | |

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-monophosphoramidate sodium salt | |

CAS RN |

102029-68-5 | |

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)